[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
The compound [(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a type of phosphatidylcholine, a class of glycerophospholipids. It consists of a glycerol backbone with a phosphorylcholine moiety attached to one of the hydroxyl groups, and two fatty acid chains attached to the other two hydroxyl groups. In this specific compound, the fatty acid chains are hexadecanoic acid (16:0) and octadecatetraenoic acid (18:4) with cis double bonds at positions 6, 9, 12, and 15.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerol with the respective fatty acids. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of phosphatidylcholines, including This compound , often involves the extraction of these compounds from natural sources such as egg yolk or soybeans. The extraction process typically includes solvent extraction followed by purification steps such as chromatography to isolate the desired phosphatidylcholine.
Chemical Reactions Analysis
Types of Reactions
[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate: can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds can be hydrolyzed to release the fatty acids and glycerophosphocholine.
Substitution: The phosphorylcholine moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being common reagents.
Substitution: Substitution reactions often require specific catalysts or reagents, such as phospholipase enzymes for enzymatic substitution.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and glycerophosphocholine.
Substitution: Various substituted phosphatidylcholines depending on the substituent introduced.
Scientific Research Applications
[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate: has several scientific research applications:
Chemistry: Used as a model compound for studying lipid oxidation and other chemical reactions involving phospholipids.
Biology: Studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in reducing inflammation and its potential use in drug delivery systems.
Industry: Used in the formulation of various products, including cosmetics and dietary supplements.
Mechanism of Action
The mechanism of action of [(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its incorporation into cell membranes, where it can influence membrane fluidity and function. The compound can also participate in signaling pathways by acting as a precursor for the production of signaling molecules such as lysophosphatidylcholine and diacylglycerol. These signaling molecules can activate various cellular pathways, including those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate: can be compared with other phosphatidylcholines, such as:
PC(160/181): Contains a monounsaturated fatty acid chain instead of a polyunsaturated one, resulting in different physical and chemical properties.
PC(160/182): Contains a diunsaturated fatty acid chain, which also affects its properties and biological functions.
PC(160/183): Contains a triunsaturated fatty acid chain, providing a different degree of unsaturation compared to .
The uniqueness of This compound
Properties
Molecular Formula |
C42H76NO8P |
---|---|
Molecular Weight |
754 g/mol |
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H76NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,25,27,40H,6-7,9,11-13,15,17-19,22-24,26,28-39H2,1-5H3/b10-8-,16-14-,21-20-,27-25-/t40-/m1/s1 |
InChI Key |
USCDCOXUROEQQA-ZPWYYLPXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC/C=C\C/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC=CCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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